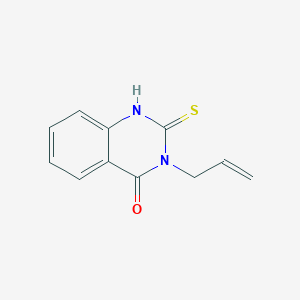

3-Allyl-2-mercapto-3H-quinazolin-4-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one typically involves the reaction of anthranilic acid with allyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in refluxing ethanol, leading to the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-Allyl-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted quinazolinone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 3-Allyl-2-mercapto-3H-quinazolin-4-one exhibits notable cytotoxic effects against various cancer cell lines. A study indicated an IC50 value of 0.173 µM against the MCF-7 breast cancer cell line, showcasing its potential as a chemotherapeutic agent. In comparison, standard treatments like Imatinib and Lapatinib showed IC50 values of 0.131 µM and 0.079 µM, respectively. This suggests that the compound may be as effective as existing therapies, particularly in targeting specific cancer types.

Mechanism of Action

The compound's mechanism involves the inhibition of key enzymes such as tyrosine kinases (e.g., CDK2 and HER2). Molecular docking studies suggest it acts as a non-competitive inhibitor of ATP binding, enhancing its therapeutic profile against cancer . Additionally, it has been linked to inducing apoptosis in cancer cells, further supporting its role in cancer treatment.

Neuroprotective Effects

Cholinesterase Inhibition

this compound has demonstrated cholinesterase inhibitory activity, which is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting cholinesterase, the compound can increase acetylcholine levels in the brain, improving cognitive function and memory retention.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which may contribute to its neuroprotective capabilities. This dual action makes it a candidate for developing therapies aimed at mitigating neurodegenerative diseases characterized by inflammation and cholinergic deficits.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics. Its ability to inhibit bacterial growth can be attributed to its interaction with microbial enzymes and proteins, disrupting their normal functions .

Synthesis and Industrial Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced biological activities .

Use in Materials Science

In industrial applications, this compound is utilized in developing new materials and chemical processes due to its reactivity and ability to form covalent bonds with different substrates.

Case Studies

Cytotoxicity Against Cancer Cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Allyl-2-mercaptoquinazolin | MCF-7 | 0.173 |

| Control (Imatinib) | MCF-7 | 0.131 |

| Control (Lapatinib) | HER2+ | 0.079 |

This table summarizes findings from studies demonstrating the compound's effectiveness against cancer cell lines and highlights its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 3-Allyl-2-mercapto-3H-quinazolin-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases and proteases.

Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation

Comparación Con Compuestos Similares

Similar Compounds

2-Mercapto-3H-quinazolin-4-one: Lacks the allyl group but shares similar biological activities.

3-Allyl-2-mercapto-3H-quinazolin-4-one derivatives: Various derivatives with different substituents on the quinazolinone ring.

Uniqueness

This compound is unique due to its allyl group, which enhances its reactivity and potential biological activities compared to other quinazolinone derivatives .

Actividad Biológica

3-Allyl-2-mercapto-3H-quinazolin-4-one is a sulfur-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure features a quinazolinone core with a mercapto group (-SH) and an allyl side chain. This unique configuration contributes to its reactivity and interactions with various biological targets.

Target Interactions

This compound primarily interacts with enzymes and proteins through its mercapto group, allowing for the formation of covalent bonds with active sites. This interaction can lead to either inhibition or activation of enzymatic activity, depending on the specific context. Key targets include:

- GABA A Receptors : The compound modulates GABAergic neurotransmission, which is crucial for various neurological functions.

- Enzymes : It has been shown to interact with kinases and proteases, influencing their activity in cellular signaling pathways .

Biochemical Pathways

The compound has been implicated in several biochemical pathways, notably:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Modulation of this pathway can lead to changes in gene expression, affecting cellular metabolism and proliferation.

- Cholinesterase Inhibition : Demonstrated anti-inflammatory activities suggest potential therapeutic applications in neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Induction of Apoptosis : The compound can induce programmed cell death in cancer cells, reducing cell viability.

- Inhibition of Tumor Cell Proliferation : It has demonstrated inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for drug development against bacterial infections. Its mechanism involves disrupting microbial cell function through inhibition of key metabolic pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Against Cancer Cells :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Allyl-2-mercaptoquinazolin | MCF-7 | 0.173 |

| Control (Imatinib) | MCF-7 | 0.131 |

| Control (Lapatinib) | HER2+ Cells | 0.079 |

- Enzyme Inhibition Studies :

- The compound has shown inhibitory effects on multiple tyrosine kinases (e.g., CDK2, HER2), indicating its potential as a therapeutic agent in cancer treatment .

- Molecular docking studies suggest that it acts as an ATP non-competitive inhibitor against certain kinases, enhancing its therapeutic profile.

Propiedades

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUBWTIKDYWHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349706 | |

| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21263-59-2 | |

| Record name | 21263-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.